molecular formula C13H20ClN3O B1670142 Declopramide CAS No. 891-60-1

Declopramide

Cat. No. B1670142
CAS RN: 891-60-1
M. Wt: 269.77 g/mol
InChI Key: YEYAKZXEBSVURO-UHFFFAOYSA-N
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Description

Declopramide is a third-generation DNA repair inhibitor that modulates multi-drug resistance . It is a member of the N-substituted benzamide class of DNA repair inhibitors . The molecular formula of Declopramide is C13H20ClN3O .


Molecular Structure Analysis

The molecular weight of Declopramide is 269.77 g/mol . Its IUPAC name is 4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Declopramide has a molecular weight of 269.77 g/mol and a chemical formula of C13H20ClN3O .

Scientific Research Applications

Pharmacokinetics and CNS Toxicity

Declopramide (3-chloroprocainamide) represents a new class of chemosensitizers. It demonstrates significant differences from its structural analog, metoclopramide (MCA), particularly in its interaction with the central nervous system (CNS). Unlike MCA, declopramide does not induce CNS-related side effects at high doses in rats and does not bind to dopamine D2 receptors, which are associated with controlling vomiting. It has rapid serum clearance, lower tissue concentration, and lower oral bioavailability compared to MCA. Interestingly, declopramide shows higher tumor cell absorption rates in vitro and is primarily metabolized to N-acetyl declopramide. These attributes suggest its potential as a clinical sensitizer for radio- and chemotherapy, offering high-dose administration without CNS side effects (Hua, Pero, & Kane, 1999).

Antitumor Activity Comparison

Research comparing declopramide and its metabolite N-acetyl-declopramide indicates both compounds inhibit tumor cell growth. This was observed in vitro in HL60 and K562 cells and in vivo in mice xenografted with human brain astrocytoma. These compounds are presumed to induce DNA strand breaks and apoptosis, demonstrating no acute toxicity or body weight loss in mice. Their antitumor activity was evident in both oral and intramuscular administrations, underlining their potential for clinical use in cancer treatment (Hua, Sheng, Bryngelsson, Kane, & Pero, 1999).

Mechanism of Action for Apoptosis Induction

Declopramide's mechanism for inducing apoptosis involves cytochrome c release into the cytosol and caspase-9 activation in cell lines. It appears to act via a G2/M cell cycle block and potentially through the induction of p53. These findings were consistent across different cell lines, including p53 deficient ones, emphasizing its role in the apoptosis pathway and its potential application in sensitizing cells to radio- and chemotherapies (Olsson, Lindgren, Pero, & Leanderson, 2002).

properties

IUPAC Name

4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O/c1-3-17(4-2)8-7-16-13(18)10-5-6-12(15)11(14)9-10/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYAKZXEBSVURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862460
Record name 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Declopramide is a member of the N-substituted benzamide class of DNA repair inhibitors. There are two possible mechanisms of action of declopramide, with one involving (nuclear localizing factor kappaB) NFkB and the other involving the activation of the caspase cascade via the mitochondrial pathway, both of which lead to cell death (apoptosis). Declopramide may also increase the susceptibility of cancer cells to traditional radiation and/or chemotherapy treatment. It is proposed that G2/M cell cycle block is induced by pathways other than the protein 53 (p53) pathway.
Record name Declopramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Declopramide

CAS RN

891-60-1
Record name Declopramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Declopramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECLOPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/916GJF577D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
J Hua, RW Pero, R Kane - Anti-cancer drugs, 1999 - europepmc.org
… declopramide have been investigated and compared with a structural analog, metoclopramide (MCA). Declopramide … In addition, declopramide did not bind to dopamine D2 receptors in …
Number of citations: 5 europepmc.org
J Hua, Y Sheng, C Bryngelsson, R Kane… - Anticancer …, 1999 - europepmc.org
… N-acetyl-declopramide given orally or im gave a similar drug level in … declopramide. These data provided an explanation for the primary result obtained in this study, ie declopramide …
Number of citations: 5 europepmc.org
AR Olsson, H Lindgren, RW Pero… - British journal of …, 2002 - nature.com
… benzamides using declopramide as a lead compound. We show here that declopramide at … to cells 1 h before exposure to declopramide, whereas the caspase-8 inhibitor zIEDHfmk …
Number of citations: 27 www.nature.com
D Liberg, B Lazarevic, RW Pero… - British journal of cancer, 1999 - nature.com
… a compound (declopramide) that induced rapid apoptosis. Furthermore, declopramide also inhibited NFκB … An acetylated variant of declopramide, N-acetyl declopramide, showed no e …
Number of citations: 20 www.nature.com
J Hua - 2000 - elibrary.ru
… (11) Declopramide gave a similar efficacy in retarding tumor … (12) N-acetyl declopramide, a metabolite of declopramide, … declopramide had a greater cytotoxicity than declopramide in …
Number of citations: 0 elibrary.ru
YF Mustafa - Tikrit Journal of Pharmaceutical Sciences, 2012 - iasj.net
… N-substituted benzamides, metoclopramide and declopramide, that constituted two apoptotic … an insignificant release of metoclopramide and declopramide while in a phosphate buffer, …
Number of citations: 4 www.iasj.net
H Lindgren, AR Olsson, RW Pero… - … and Biophysical Research …, 2003 - Elsevier
… In this study we use the N-substituted benzamides declopramide (3-CPA) and N-acetyl declopramide (Na-3-CPA) to investigate the involvement of the transcription factor NF-κB in the …
Number of citations: 11 www.sciencedirect.com
H Lindgren, RW Pero, F Ivars, T Leanderson - Molecular Immunology, 2001 - Elsevier
N-substituted benzamides are compounds that have recently been reported to inhibit nuclear factor-κB (NF-κB) activity and induce apoptosis in a pre-B cell line. In this study, we focused …
Number of citations: 28 www.sciencedirect.com
RW Pero, A Olsson, H Lindgren… - PARP as a Therapeutic …, 2002 - taylorfrancis.com
… antipyschotic (sulpiride), antiemetic (metoclopramide), antiarrhythmic (lidocaine), diabetic (nicotinamide), local anesthetic (procainamide), chemosensitizing/antitumor (declopramide), …
Number of citations: 1 www.taylorfrancis.com
G Morissette, E Moreau, C René, F Marceau - Molecular pharmacology, 2005 - ASPET
… as well as N-acetyl-declopramide or N-acetyl-metoclopramide (NAMA; Fig. 1) does not induce apoptosis in other cells sensitive to declopramide or metoclopramide. On the other hand, …
Number of citations: 25 molpharm.aspetjournals.org

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